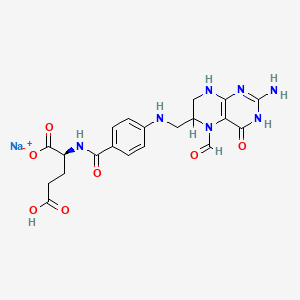
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidsäuredichlorid
Übersicht
Beschreibung
“(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride” is a chemical compound with the molecular formula C4H6Cl2N3O2P . It has a molecular weight of 229.99 g/mol . The IUPAC name for this compound is 2-dichlorophosphorylimino-1-methylimidazolidin-4-one .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in the literature . For example, a three-step synthesis process was used to produce a series of novel dihydro-1H-imidazole-2-yl)- [1,1′-biphenyl]-2-carboxamides .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: CN1CC(=O)NC1=NP(=O)(Cl)Cl . This representation provides a text-based way to describe the structure of the compound in terms of the arrangement of its atoms and bonds .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, compounds with similar structures have been evaluated for their antimicrobial properties . These compounds were found to exhibit excellent DNA gyrase inhibition, suggesting potential applications in the treatment of bacterial infections .
Physical And Chemical Properties Analysis
This compound has a number of computed properties, including a topological polar surface area of 61.8 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 and a complexity of 286 . Its exact mass and monoisotopic mass are both 228.9574688 g/mol .
Wissenschaftliche Forschungsanwendungen
Drogen Synthese und Medizinische Chemie
Imidazol-Derivate sind grundlegende Strukturen in vielen Arzneimitteln aufgrund ihrer bioaktiven Eigenschaften. Die fragliche Verbindung könnte als wichtiges Zwischenprodukt bei der Synthese von Medikamenten dienen, die verschiedene Krankheiten bekämpfen. Zum Beispiel wurde berichtet, dass Imidazol-haltige Verbindungen antibakterielle, antimykotische und antivirale Aktivitäten aufweisen . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Entwicklung neuer Medikamente mit diesen Eigenschaften eingesetzt werden kann.
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with acetate synthase, affecting the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine . These interactions can lead to significant changes in protein synthesis, DNA synthesis, and cell division.
Cellular Effects
The effects of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of acetate synthase, leading to disruptions in protein synthesis and DNA synthesis . This can result in altered cell growth and division, impacting various types of cells differently.
Molecular Mechanism
At the molecular level, (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of acetate synthase, which is crucial for the biosynthesis of branched-chain amino acids . This inhibition disrupts protein synthesis and interferes with DNA synthesis and cell division. Additionally, it may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activities and prolonged disruptions in cellular processes.
Dosage Effects in Animal Models
The effects of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. Toxic effects at high doses may include disruptions in metabolic processes, organ damage, and impaired physiological functions.
Metabolic Pathways
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the biosynthesis of branched-chain amino acids by inhibiting acetate synthase . This inhibition can lead to changes in the levels of metabolites involved in protein synthesis and energy production.
Transport and Distribution
The transport and distribution of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, with higher concentrations in certain tissues leading to more pronounced biological effects.
Subcellular Localization
The subcellular localization of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
2-dichlorophosphorylimino-1-methylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2N3O2P/c1-9-2-3(10)7-4(9)8-12(5,6)11/h2H2,1H3,(H,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAFVXRGNOJWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC1=NP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazolo[1,5-a][1,3,5]triazine-2,4-diol](/img/structure/B1497113.png)






![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-ol](/img/structure/B1497125.png)

![2-[4-(3-Methoxyphenyl)piperazinyl]-3,5,6,7,8-pentahydroquinazolin-4-one](/img/structure/B1497131.png)

![Benzoic acid, 5-[[4-(acetylamino)phenyl]azo]-2-hydroxy-, monosodium salt](/img/structure/B1497134.png)
![8-oxo-2-[(2-quinolin-8-ylhydrazinyl)methylidene]quinoline-5-sulfonic Acid](/img/structure/B1497137.png)
